molecular formula C15H22O5 B10753515 Artemisinin CAS No. 119241-68-8

Artemisinin

Cat. No.: B10753515
CAS No.: 119241-68-8
M. Wt: 282.33 g/mol
InChI Key: BLUAFEHZUWYNDE-NNWCWBAJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Artemisinin can be synthesized through several chemical routes, although the natural extraction from Artemisia annua remains the primary method. One synthetic route involves the conversion of dihydroartemisinic acid, a precursor found in the plant, into this compound through a series of oxidation reactions . This process typically requires reagents such as singlet oxygen or photosensitizers under controlled conditions.

Industrial Production Methods: Industrial production of this compound has been enhanced by biotechnological advancements. Genetically engineered yeast strains can produce artemisinic acid, which is then chemically converted to this compound . This method offers a more sustainable and scalable alternative to traditional extraction methods, ensuring a steady supply of the compound for medical use.

Chemical Reactions Analysis

Types of Reactions: Artemisinin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Singlet oxygen, hydrogen peroxide.

    Reducing agents: Sodium borohydride.

    Catalysts: Transition metal catalysts for specific substitution reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness of Artemisinin: this compound’s unique endoperoxide structure and its ability to generate ROS make it distinct from other antimalarials. Its rapid action and effectiveness against multi-drug resistant strains of Plasmodium falciparum highlight its critical role in modern malaria treatment .

This compound continues to be a vital tool in the fight against malaria and holds promise for various other therapeutic applications, showcasing the profound impact of natural compounds in medicine.

Properties

IUPAC Name

(1R,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUAFEHZUWYNDE-NNWCWBAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040652
Record name Artemisinin
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Molecular Weight

282.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63968-64-9
Record name Artemisinin
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Record name Artemisinin [INN]
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Record name Artemisinin
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Record name (3R,5aS,6R,8aS,9R,12S,12aR)-3,6,9-trimethyloctahydro-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one
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Record name 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR)
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Record name ARTEMISININ
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